molecular formula C31H42N2O3 B10875243 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10875243
M. Wt: 490.7 g/mol
InChI Key: YAGLKELFQGRJNG-OHYPFYFLSA-N
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Description

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a dibutylamino propyl chain, a hydroxy group, and an isopropylphenyl group

Preparation Methods

The synthesis of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or isopropylphenyl groups, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments

Scientific Research Applications

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

  • 4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-benzoyl-1-[3-(dipropylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

These compounds share similar structural features but differ in the nature of the amino propyl chain. The unique combination of functional groups in 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C31H42N2O3

Molecular Weight

490.7 g/mol

IUPAC Name

(4Z)-1-[3-(dibutylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H42N2O3/c1-5-7-19-32(20-8-6-2)21-12-22-33-28(25-17-15-24(16-18-25)23(3)4)27(30(35)31(33)36)29(34)26-13-10-9-11-14-26/h9-11,13-18,23,28,34H,5-8,12,19-22H2,1-4H3/b29-27-

InChI Key

YAGLKELFQGRJNG-OHYPFYFLSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)C

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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